Ammonium hexafluorostannate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of ammonium hexafluorostannate often involves the reaction between tin compounds and ammonium fluoride under controlled conditions. Mechanochemical reactions, which involve grinding solid reactants together to induce chemical reactions, have been explored for the synthesis of related compounds, such as ammonium hexafluorogallate, by reacting ammonium fluoride with gallium fluoride trihydrate at a 3:1 ratio (Lu et al., 2004). This method could potentially be adapted for the synthesis of ammonium hexafluorostannate by using appropriate tin fluorides.

Molecular Structure Analysis

The molecular structure of ammonium hexafluorostannate is characterized by its coordination geometry and bonding interactions. Similar compounds, like hexafluoridotechnetate(IV), have been structurally characterized, showing that these types of compounds crystallize in different space groups depending on the cation present (Balasekaran et al., 2013). The structural details provide insights into the electron distribution and molecular symmetry, which are crucial for understanding the reactivity and properties of ammonium hexafluorostannate.

Chemical Reactions and Properties

Ammonium hexafluorostannate participates in various chemical reactions, including decomposition and interaction with other compounds. The thermal decomposition of similar ammonium hexafluoro compounds has been studied, showing initial loss of ammonium fluoride and formation of tetrafluoro derivatives before complete decomposition to metal fluorides (Beck et al., 1973). These reactions are significant for the synthesis of pure metal fluorides and understanding the thermal stability of ammonium hexafluorostannate.

Physical Properties Analysis

The physical properties of ammonium hexafluorostannate, such as solubility, melting point, and crystal structure, are essential for its application in various scientific domains. The crystal structure and phase transitions of related compounds provide valuable information on the packing and interactions within the solid state, influencing the compound's thermal and mechanical properties (Beck et al., 1973).

Scientific Research Applications

Synthesis and Properties : Ammonium hexafluoridosilicates, which are closely related to ammonium hexafluorostannate, have been synthesized and characterized, demonstrating diverse chemical and physical properties with potential applications in solving problems related to the utilization of fluorosilicic acid in the chemical industry (Gelmboldt, Kravtsov, & Fonari, 2019).

Environmental Impact and Toxicity : Research on ammonium perfluorooctanoate, another compound similar to ammonium hexafluorostannate, indicates significant environmental and health concerns, including hepatocellular hypertrophy and cell proliferation in rats (Elcombe et al., 2010).

Dermal Toxicity Studies : Studies have been conducted on the dermal toxicity of ammonium perfluorooctanoate, showing mild irritation and other toxic effects in rabbits and rats, which could provide insights into the safety and handling of similar compounds like ammonium hexafluorostannate (Kennedy, 1985).

Occupational Health Studies : Research on workers exposed to ammonium perfluorooctanoate suggests no significant increase in ischaemic heart disease mortality, which can inform the occupational safety practices for related compounds (Sakr, Symons, Kreckmann, & Leonard, 2009).

Toxicological Studies in Primates : A study on the toxicity of ammonium perfluorooctanoate in male cynomolgus monkeys after oral dosing for 6 months shows significant toxic effects, including weight loss and liver changes. This provides a basis for understanding the potential risks of similar compounds in higher mammals (Butenhoff et al., 2002).

Safety and Hazards

Ammonium hexafluorostannate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, it is advised to move the person into fresh air .

Mechanism of Action

Target of Action

Ammonium hexafluorostannate, also known as Diammonium hexafluorostannate or Diammonium tin hexafluoride, is a chemical compound with the formula (NH4)2SnF6 The primary targets of this compound are not well-documented in the literature

Result of Action

It’s worth noting that the compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . This suggests that exposure to the compound can lead to certain adverse effects.

Action Environment

The action, efficacy, and stability of Ammonium hexafluorostannate can be influenced by various environmental factors. For instance, the compound is recommended to be stored in a well-ventilated place and kept tightly closed . This suggests that exposure to air and moisture could potentially affect the stability of the compound.

properties

InChI |

InChI=1S/6FH.2H3N.Sn/h6*1H;2*1H3;/p-6 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEXQPDUSTVKME-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.[F-].[F-].[F-].[F-].[F-].[F-].[Sn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6H6N2Sn-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium hexafluorostannate | |

CAS RN |

16919-24-7 |

Source

|

| Record name | Ammonium hexafluorostannate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

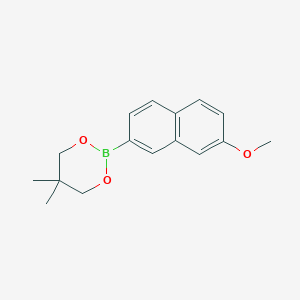

![2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid](/img/structure/B1144974.png)